2,5-Dimethyl-1H-imidazol-1-amine
Description
2,5-Dimethyl-1H-imidazol-1-amine is a substituted imidazole derivative featuring methyl groups at the 2- and 5-positions of the heterocyclic ring and an amine substituent at the 1-position.
Properties
CAS No. |
897004-41-0 |
|---|---|
Molecular Formula |
C5H9N3 |
Molecular Weight |
111.15 g/mol |
IUPAC Name |
2,5-dimethylimidazol-1-amine |
InChI |
InChI=1S/C5H9N3/c1-4-3-7-5(2)8(4)6/h3H,6H2,1-2H3 |
InChI Key |
HIGLXZNSZGPYHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1H-imidazol-1-amine typically involves the cyclization of appropriate precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole .
Industrial Production Methods: Industrial production of 2,5-Dimethyl-1H-imidazol-1-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. The choice of catalysts and solvents, as well as reaction temperature and pressure, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dimethyl-1H-imidazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to dihydroimidazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are employed under various conditions, including acidic or basic environments.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can produce a wide range of functionalized imidazole derivatives .
Scientific Research Applications
2,5-Dimethyl-1H-imidazol-1-amine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 2,5-Dimethyl-1H-imidazol-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
Implications :
- The fused ring in benzimidazolamine increases molecular rigidity and may enhance binding to aromatic targets (e.g., enzymes or receptors).
- The monocyclic structure of 2,5-dimethyl-1H-imidazol-1-amine likely improves solubility compared to bicyclic analogs.
Comparison with Substituted Imidazolamine Hydrobromide Salts
- 1-(4-Chloro-2-methylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide
- 1-(2,4-Dimethylphenyl)-4,5-dihydro-1H-imidazol-2-amine hydrobromide
Key Differences :
- Ring Saturation : These compounds feature a partially saturated (4,5-dihydro) imidazole ring, reducing aromaticity and altering electronic properties.
- Substituents : Bulky aryl groups (e.g., chlorophenyl, dimethylphenyl) are attached to the imidazole, contrasting with the methyl groups in the target compound.
Implications :
- Saturation may increase conformational flexibility, affecting binding kinetics.
Comparison with Thiadiazole-Imidazole Hybrids
Example Compound : 4-(1-Ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine ()
- Structural Features : A thiadiazole ring replaces one nitrogen atom in the imidazole, introducing sulfur, which can engage in hydrogen bonding or metal coordination.
- Substituents : An ethyl group on the imidazole and an amine on the thiadiazole create a hybrid structure with distinct electronic properties.
Implications :
- Sulfur in the thiadiazole may increase metabolic stability or alter pharmacokinetics.
- The hybrid structure could broaden applications in materials science or medicinal chemistry compared to purely nitrogen-based heterocycles like 2,5-dimethyl-1H-imidazol-1-amine .
Physicochemical and Electronic Properties
- Lipophilicity : Methyl groups in the target compound likely increase lipophilicity compared to polar substituents (e.g., trifluoromethyl in ), affecting membrane permeability.
- Basicity : Electron-donating methyl groups may enhance the amine’s basicity relative to electron-withdrawing substituents (e.g., methoxy in ).
- Solubility : The absence of salt formation (cf. hydrobromides in ) suggests lower aqueous solubility, which could be modified via prodrug strategies.
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